molecular formula C15H11N3O3 B1400076 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol CAS No. 1858256-68-4

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B1400076
CAS No.: 1858256-68-4
M. Wt: 281.27 g/mol
InChI Key: BJJDRCUPDUZNRC-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a nitrophenyl group at position 1 and a phenyl group at position 3 of the pyrazole ring, with a hydroxyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol: Similar structure but with the nitro group at the 4-position.

    1-(3-nitrophenyl)-3-methyl-1H-pyrazol-5-ol: Similar structure but with a methyl group instead of a phenyl group at position 3.

    1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-ol: Similar structure but with the hydroxyl group at position 4.

Uniqueness

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is unique due to the specific positioning of the nitrophenyl and phenyl groups, which influence its reactivity and potential applications. The presence of the hydroxyl group at position 5 also contributes to its distinct chemical properties and interactions with biological targets.

Properties

IUPAC Name

2-(3-nitrophenyl)-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-10-14(11-5-2-1-3-6-11)16-17(15)12-7-4-8-13(9-12)18(20)21/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJDRCUPDUZNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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